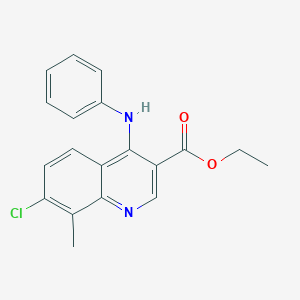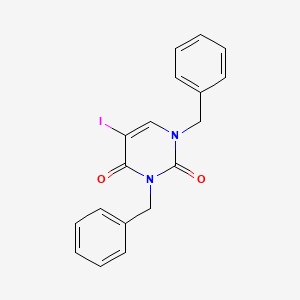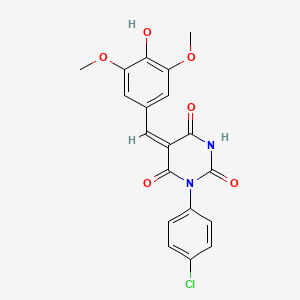![molecular formula C12H20N4O4 B11654851 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound with the molecular formula C12H20N4O4 This compound is characterized by its unique tricyclic structure, which includes two nitro groups and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves the nitration of a precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The tricyclic structure provides stability and specificity in binding to target molecules .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in coordination chemistry.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Uniqueness
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its tricyclic structure and the presence of both nitro and methyl groups. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research applications .
属性
分子式 |
C12H20N4O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C12H20N4O4/c1-9(2)11(15(17)18)5-13-7-12(9,16(19)20)8-14(6-11)10(13,3)4/h5-8H2,1-4H3 |
InChI 键 |
VHHRUXZJWFSUFG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CN3CC1(CN(C2)C3(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11654769.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11654777.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11654778.png)
![Ethyl 4-ethyl-5-methyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654782.png)
![Cyclopentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11654783.png)

![N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine](/img/structure/B11654794.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654800.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11654807.png)

![N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}-beta-alanine](/img/structure/B11654811.png)


![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
